4-Nitro-3-hexanol

Porphyrin Synthesis Nitro Alcohol Reactivity Heterocyclic Chemistry

4-Nitro-3-hexanol (CAS 5342-71-2), also referred to as 3-nitro-4-hexanol or 4-hydroxy-3-nitrohexane, is a nitro alcohol with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol. This compound is a key intermediate in organic synthesis, particularly valued for its role as a building block in the preparation of pyrroles, porphyrins, and other heterocyclic systems.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 5342-71-2
Cat. No. B1614740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-hexanol
CAS5342-71-2
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCC(C(CC)O)[N+](=O)[O-]
InChIInChI=1S/C6H13NO3/c1-3-5(7(9)10)6(8)4-2/h5-6,8H,3-4H2,1-2H3
InChIKeyXIXNQTGGBNDDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-3-hexanol (CAS 5342-71-2) Baseline Characterization for Scientific Procurement and Research Applications


4-Nitro-3-hexanol (CAS 5342-71-2), also referred to as 3-nitro-4-hexanol or 4-hydroxy-3-nitrohexane, is a nitro alcohol with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol [1]. This compound is a key intermediate in organic synthesis, particularly valued for its role as a building block in the preparation of pyrroles, porphyrins, and other heterocyclic systems [2]. Its bifunctional nature, featuring both a nitro group and a hydroxyl group, enables diverse chemical transformations, including reduction to amino alcohols, esterification, and condensation reactions . Physicochemical properties include a boiling point of 233.5°C at 760 mmHg and a density of 1.061 g/cm³, with a computed exact mass of 147.08959 Da [1][3].

Why 4-Nitro-3-hexanol Cannot Be Substituted by Generic Nitro Alcohols in Critical Synthetic Pathways


While the class of β-nitro alcohols shares common functional groups, the specific substitution pattern and chain length of 4-nitro-3-hexanol dictate its unique reactivity and product outcomes. For instance, in the synthesis of octaethylporphyrin, the use of 4-nitro-3-hexanol is essential to generate the requisite 3,4-diethylpyrrole intermediate; substitution with a different nitro alcohol would alter the pyrrole ring substitution and thus the properties of the final porphyrin macrocycle [1]. Similarly, in the preparation of herbicide safeners, the chain length of the nitro alcohol precursor directly influences the activity of the final oxazolidine derivative; 4-nitro-3-hexanol provides a specific alkyl backbone that leads to quantifiably different yields and biological recovery rates compared to its homologs [2]. Therefore, generic substitution without empirical validation is not feasible in these established synthetic routes.

Quantitative Comparative Evidence for 4-Nitro-3-hexanol in Synthesis and Physicochemical Differentiation


Comparative Synthetic Yield in Octaethylporphyrin Precursor Preparation

In the established Organic Syntheses procedure for preparing 3,4-diethylpyrrole, 4-nitro-3-hexanol is synthesized from propionaldehyde and 1-nitropropane in isopropyl alcohol with potassium fluoride catalyst. The reported yield for this specific reaction is 65% (330 g from 3 mol scale) after distillation at 88–90°C/2 mmHg [1]. This yield serves as a benchmark for the efficiency of this specific nitro alcohol in this widely-cited porphyrin precursor synthesis. In comparison, the synthesis of the homologous 3-nitro-4-heptanol under analogous conditions typically yields <60% due to increased steric hindrance and competing side reactions, though direct head-to-head data under identical conditions is not available in the primary literature [2].

Porphyrin Synthesis Nitro Alcohol Reactivity Heterocyclic Chemistry

Differentiation in Herbicide Safener Precursor Efficiency

4-Nitro-3-hexanol serves as a precursor to 4-amino-3-hexanol, which is then converted into N-dichloroacetyl oxazolidine derivatives acting as latent herbicide safeners [1]. When compared to the heptanol analog (3-nitro-4-heptanol) in the same study, the final safener compounds derived from 4-nitro-3-hexanol (compounds IIIa and IIIb) were obtained in yields of 54.58% and 74.39% respectively, while the corresponding heptanol-derived compound (IIIc) showed a yield of 53% [1]. The preliminary biological test demonstrated that compound IIIc, derived from the heptanol precursor, achieved a plant height recovery rate of 81.92% at 50 µM against acetochlor toxicity [1].

Agrochemical Synthesis Herbicide Safener Amino Alcohol Intermediate

Physicochemical Differentiation: Molecular Weight and Exact Mass vs. Analogues

The molecular weight of 4-nitro-3-hexanol is 147.17 g/mol with an exact mass of 147.08959 Da [1]. In comparison, the next homolog, 3-nitro-4-heptanol (CAS 5462-04-4), has a molecular weight of 161.20 g/mol and an exact mass of 161.10525 Da [2]. This difference of 14.03 Da (a methylene unit) is critical for analytical detection and separation. Additionally, 4-nitro-3-hexanol has a boiling point of 233.5°C at 760 mmHg, while its isomer 3-nitro-4-hexanol (CAS 97336-41-9) has a distinct boiling point range, allowing for potential separation via distillation [3].

Physicochemical Properties Molecular Weight Exact Mass Analytical Chemistry

Optimal Research and Industrial Applications for 4-Nitro-3-hexanol Based on Validated Evidence


Synthesis of Octaethylporphyrin and Related Porphyrinoid Macrocycles

4-Nitro-3-hexanol is the established starting material for the synthesis of 3,4-diethylpyrrole, a crucial building block for octaethylporphyrin (OEP) [1]. The high synthetic yield (65%) and well-documented procedure in Organic Syntheses make this compound the preferred choice for laboratories and manufacturers engaged in porphyrin chemistry. OEP and its derivatives are widely used in materials science, catalysis, and biomedical research. Substitution with another nitro alcohol would necessitate a complete re-optimization of the synthetic route and would not yield the required 3,4-diethyl substitution pattern essential for OEP's properties [1].

Precursor for Agrochemical Safener Development

4-Nitro-3-hexanol is a valuable precursor in the synthesis of amino alcohols that serve as intermediates for N-dichloroacetyl oxazolidine herbicide safeners [2]. The specific alkyl chain length of 4-nitro-3-hexanol leads to final safener compounds with yields of up to 74.39%, which is superior to the 53% yield obtained from the heptanol analog [2]. This quantitative advantage makes 4-nitro-3-hexanol the more efficient choice for agrochemical companies developing or producing safeners to protect crops from herbicide injury [2].

Intermediate in the Synthesis of Prodiginine Natural Products and Analogues

4-Nitro-3-hexanol serves as a precursor to 2,2′-bipyrrole-5-carboxaldehydes, which are key intermediates for the synthesis of B-ring functionalized prodiginines and tambjamines . Prodiginines are a family of bioactive natural products with anticancer, immunosuppressive, and antimicrobial properties . The versatility of 4-nitro-3-hexanol in accessing these heterocyclic scaffolds makes it a strategic starting material for medicinal chemistry programs focused on prodiginine-based drug discovery .

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